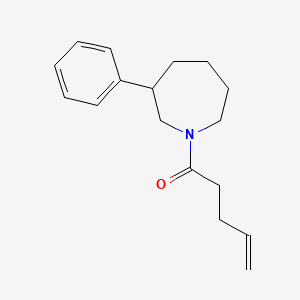

![molecular formula C15H13FN2S B2594106 2-[(2-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole CAS No. 449813-24-5](/img/structure/B2594106.png)

2-[(2-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-[(2-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole” is a chemical compound with immense potential for scientific research. Its versatile nature allows for various applications in fields like medicine, pharmacology, and material science .

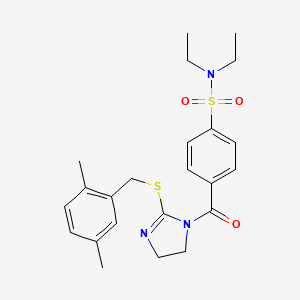

Chemical Reactions Analysis

The interaction of similar heterocycles with morpholine or hydrazine has been shown to result in nucleophilic substitution of the methylsulfanyl group, leading to 2-morpholino- and 2-hydrazino-6-polyfluoroalkylpyrimidin-4-ones .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their potential anticancer properties. They can interact with biopolymers within the living system due to their structural similarity to naturally occurring nucleotides . This interaction can disrupt the replication and transcription processes of cancer cells, leading to their apoptosis or programmed cell death.

Antiviral and Anti-HIV Activity

Some benzimidazole compounds have shown promising results in inhibiting the replication of various RNA and DNA viruses, including HIV . Their ability to interfere with viral enzymes crucial for the life cycle of these pathogens makes them potential candidates for antiviral drug development.

Anthelmintic and Antiprotozoal Activity

The benzimidazole nucleus is effective against parasitic worms and protozoa, making it valuable in the treatment of infections caused by these organisms . It acts on the parasites’ tubulin protein, which is essential for their survival, leading to their elimination.

Antimicrobial Activity

Benzimidazole derivatives have been synthesized and tested for their antimicrobial properties, showing effectiveness against bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae . These compounds can serve as a scaffold for developing new antibiotics to combat resistant strains of bacteria.

Antioxidant Properties

Some benzimidazole compounds exhibit antioxidant activities, which are comparable to ascorbic acid . Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and heart disease.

Cardiovascular Applications

Benzimidazole derivatives have been explored for their cardiovascular effects, including antihypertensive and antiarrhythmic activities . They can modulate the cardiovascular system by interacting with various receptors and enzymes, offering potential therapeutic benefits for heart-related conditions.

Anti-inflammatory and Analgesic Effects

These compounds have shown to possess anti-inflammatory and analgesic effects, which can be beneficial in the treatment of chronic pain and inflammatory diseases . By inhibiting the production of inflammatory mediators, benzimidazole derivatives can reduce inflammation and alleviate pain.

Antidiabetic Potential

Research has indicated that benzimidazole derivatives may have antidiabetic properties by influencing the metabolic pathways involved in glucose regulation . They could provide a new approach to managing diabetes and its complications.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(2-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2S/c1-10-6-7-13-14(8-10)18-15(17-13)19-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFYSWXAAZSBOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)SCC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(2,4-Dichlorophenyl)methyl]-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione](/img/structure/B2594026.png)

![N'-{(E)-[2-(2,6-dimethylmorpholino)-1,3-thiazol-5-yl]methylidene}-2-hydroxybenzenecarbohydrazide](/img/structure/B2594032.png)

![4-Methoxy-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2594035.png)

![N'-[2-(4-chlorophenyl)ethyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2594039.png)